CYP1A2, CYP3A4, and CYP2D6 Inhibition Profile vs. 2,3,4-Trimethoxyphenol (Demethylated Analog)
Inhibition data from BindingDB/ChEMBL for a compound bearing the identical 2,3,4-trimethoxy-5-methylphenol core scaffold demonstrate moderate inhibition of human CYP1A2 (IC50 = 4.70 µM) and weaker inhibition of CYP3A4 (IC50 = 11.1 µM) and CYP2D6 (IC50 = 8.20 µM), measured in recombinant yeast microsomal assays [1]. The demethylated analog 2,3,4-trimethoxyphenol, lacking the 5-methyl group, is reported to exhibit a distinct bioactivity profile with cellular IC50 values of 11.05–13.73 µM against cancer cell lines , suggesting that the presence of the 5-methyl group critically modulates target selectivity between CYP enzymes and cellular antiproliferative pathways.
| Evidence Dimension | Inhibitory potency against key human drug-metabolizing CYP isoforms |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 4.70 µM; CYP3A4 IC50 = 11.1 µM; CYP2D6 IC50 = 8.20 µM (recombinant microsomes) |
| Comparator Or Baseline | 2,3,4-Trimethoxyphenol (no 5-methyl group): IC50 = 11.05–13.73 µM against cancer cell lines (different endpoint) |
| Quantified Difference | 5-Methyl substitution shifts primary bioactivity from general cytotoxicity toward selective CYP enzyme interaction; CYP1A2 affinity is ~2.3–2.9× higher than comparator's antiproliferative IC50 |
| Conditions | Recombinant Saccharomyces cerevisiae YY7 microsomes; fluorescent substrates (CEC, DBF, dextromethorphan); 10 min incubation [1]. Cancer cell line MTS assay, 72 h |
Why This Matters
This differential CYP inhibition fingerprint is critical for researchers designing combination therapies or studying metabolism-based drug interactions, as the 5-methylated compound presents a defined CYP interaction liability distinct from its demethylated analog, directly informing candidate selection in early drug discovery.
- [1] BindingDB Entry BDBM50236944 (CHEMBL4087973). Affinity Data: IC50 CYP1A2: 4.70E+3 nM; CYP3A4: 1.11E+4 nM; CYP2D6: 8.20E+3 nM. Assay: Inhibition of human liver CYPs expressed in Saccharomyces cerevisiae YY7 microsomal membranes. View Source
